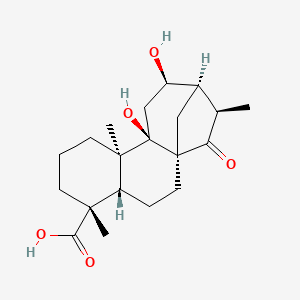
Succinylcholine Chloride-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinylcholine Chloride-13C6 is a labeled version of succinylcholine chloride, a depolarizing skeletal muscle relaxant. This compound is primarily used in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures and mechanical ventilation . The “13C6” label indicates that six carbon atoms in the molecule are isotopically labeled with carbon-13, which is useful for various research applications, including metabolic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinylcholine chloride typically starts with succinic acid. The process involves a chlorination reaction followed by esterification. In one method, succinic acid is reacted with dichloroethane and dimethylformamide (DMF) under controlled temperature conditions to form succinyl chloride. This intermediate is then reacted with choline chloride to produce succinylcholine chloride .
Industrial Production Methods
Industrial production of succinylcholine chloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize side reactions and ensure consistent product quality. The final product is purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and oxidation. It is stable under normal conditions but can decompose when exposed to strong oxidizing agents .
Common Reagents and Conditions
Hydrolysis: Succinylcholine chloride can be hydrolyzed in the presence of water, leading to the formation of succinic acid and choline.
Major Products Formed
The primary products formed from the hydrolysis of succinylcholine chloride are succinic acid and choline. These products are relatively stable and do not pose significant handling challenges .
Scientific Research Applications
Succinylcholine Chloride-13C6 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.
Biology: Helps in tracing metabolic processes and understanding biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of succinylcholine in the body.
Industry: Employed in the development of new anesthetic agents and muscle relaxants
Mechanism of Action
Succinylcholine chloride acts by binding to cholinergic receptors at the motor endplate, causing continuous depolarization of the muscle membrane. This leads to transient muscle fasciculations followed by paralysis. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Decamethonium: Another depolarizing muscle relaxant but with a longer duration of action.
Mivacurium: A non-depolarizing muscle relaxant with a shorter duration of action compared to succinylcholine.
Rocuronium: A non-depolarizing muscle relaxant used as an alternative to succinylcholine in certain clinical scenarios
Uniqueness
Succinylcholine chloride is unique due to its rapid onset and short duration of action, making it particularly useful for short medical procedures requiring quick muscle relaxation. Its labeled version, Succinylcholine Chloride-13C6, provides additional benefits for research applications, allowing for detailed metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C₈¹³C₆H₃₀Cl₂N₂O₄ |
|---|---|
Molecular Weight |
367.26 |
Synonyms |
2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride; 2-Dimethylaminoethyl Succinate Dimethochloride-13C6; Anectine-13C6; Diacetylcholine-13C6 Dichloride; Lysthenon-13C6; Midarine-13C6; Scoline-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)


![(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1151890.png)
![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)
